molecular formula C13H11N3O3 B12004332 Benzamide, N-(5-methyl-2-pyridinyl)-4-nitro- CAS No. 17710-05-3

Benzamide, N-(5-methyl-2-pyridinyl)-4-nitro-

Katalognummer: B12004332
CAS-Nummer: 17710-05-3
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: WULRAUCDJRNTCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(5-methyl-2-pyridinyl)-4-nitro- is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

The synthesis of Benzamide, N-(5-methyl-2-pyridinyl)-4-nitro- typically involves the reaction of 5-methyl-2-pyridinylamine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Benzamide, N-(5-methyl-2-pyridinyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(5-methyl-2-pyridinyl)-4-nitro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzamide, N-(5-methyl-2-pyridinyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Benzamide, N-(5-methyl-2-pyridinyl)-4-nitro- can be compared with other similar compounds, such as:

    Benzamide, N-(2-pyridinyl)-4-nitro-: Lacks the methyl group on the pyridinyl ring, which may affect its chemical reactivity and biological activity.

    Benzamide, N-(5-methyl-2-pyridinyl)-3-nitro-: The position of the nitro group is different, leading to variations in its chemical and biological properties.

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

Eigenschaften

CAS-Nummer

17710-05-3

Molekularformel

C13H11N3O3

Molekulargewicht

257.24 g/mol

IUPAC-Name

N-(5-methylpyridin-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-2-7-12(14-8-9)15-13(17)10-3-5-11(6-4-10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI-Schlüssel

WULRAUCDJRNTCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.